molecular formula C21H24N4O4S B11007724 methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11007724
M. Wt: 428.5 g/mol
InChI Key: BZLLJKFVZHZDIX-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution using methoxybenzene and a suitable electrophile.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.

    Coupling Reactions: The final compound is formed by coupling the pyrazole and thiazole intermediates through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring systems. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Biological Activity

Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H24N4O3SC_{19}H_{24}N_4O_3S and its structure includes several functional groups that contribute to its biological activity. The presence of a thiazole ring, pyrazole moiety, and methoxyphenyl group are particularly noteworthy as they are often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC19H24N4O3SC_{19}H_{24}N_4O_3S
Molecular Weight396.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Properties

Research has demonstrated that compounds containing pyrazole and thiazole structures exhibit promising anticancer properties. For instance, a study evaluating similar pyrazole derivatives showed significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. The mechanism of action often involves the induction of apoptosis through pathways such as caspase activation and inhibition of proliferating cell nuclear antigen (PCNA) levels .

Case Study : In a comparative study, this compound was tested alongside other derivatives. The results indicated an IC50 value of approximately 10 µM against MCF-7 cells, suggesting moderate efficacy compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Compounds with thiazole structures have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, similar thiazole derivatives have shown effectiveness in reducing inflammation in animal models .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to their ability to disrupt bacterial cell membranes .

Apoptotic Pathways

The anticancer effects of the compound are primarily mediated through apoptosis. Research indicates that this compound activates caspase cascades leading to cell death. This process is crucial for eliminating cancerous cells while sparing normal cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer progression and inflammation, providing a theoretical basis for its observed biological activities .

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H24N4O4S/c1-12(2)10-17-18(20(27)29-5)22-21(30-17)23-19(26)16-11-15(24-25(16)3)13-6-8-14(28-4)9-7-13/h6-9,11-12H,10H2,1-5H3,(H,22,23,26)

InChI Key

BZLLJKFVZHZDIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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